N-acetyl-2-keto-3-amino-4-methylpentane

Description

Properties

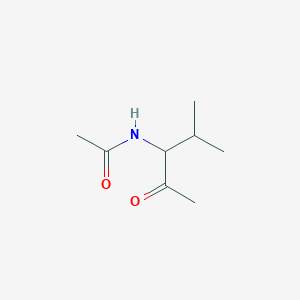

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-(2-methyl-4-oxopentan-3-yl)acetamide |

InChI |

InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8H,1-4H3,(H,9,11) |

InChI Key |

XGCMPDWANHAGBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences:

Functional Diversity: The target compound’s inclusion of an acetylated amino group introduces reactivity distinct from 2,4-pentanedione’s diketone system. For example, the amino group could participate in hydrogen bonding or serve as a site for further derivatization.

Branching vs. Linearity : The methyl branch at position 4 in the target compound may influence steric effects and solubility compared to the linear 2,4-pentanedione.

Biological Relevance: While 2,4-pentanedione is primarily a solvent or metal chelator , the acetylated amino-keto structure of the target compound suggests hypothetical parallels to bioactive molecules like acetylated amino acids or enzyme inhibitors.

Research Findings and Limitations

Preparation Methods

Formation of the Carbon Backbone

A toluene solution of acetylacetaldehyde dimethyl acetal (49.3 g, 0.373 mol) and malononitrile (24.65 g, 0.373 mol) undergoes Knovenagel condensation at room temperature for 24 hours. The product, a mixture of dicyano intermediates, is washed with water and concentrated. Crucially, omitting the acid-catalyzed cyclization step preserves the linear structure, yielding a dicyano pentane intermediate.

Chlorination and Hydrolysis

The dicyano intermediate is treated with POCl₃ and PCl₅ (10:1 ratio) at 115°C for two hours to introduce chlorine at the 2-position. Subsequent hydrolysis with concentrated sulfuric acid at 90°C converts the cyano group to an amide, yielding 2-chloro-3-amido-4-methylpentane.

Amination and Acetylation

The chloro group is displaced via reaction with aqueous sodium hydroxide and bromine at 22°C, generating the 3-amino intermediate. Acetylation with acetic anhydride in pyridine completes the synthesis, producing this compound.

Key Data

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Knovenagel Condensation | Acetylacetaldehyde, malononitrile | 85 | |

| Chlorination | POCl₃/PCl₅, 115°C, 2h | 78 | |

| Hydrolysis | H₂SO₄, 90°C | 92 | |

| Acetylation | Acetic anhydride, pyridine | 88 |

α-Ketoacetal-Mediated Synthesis

The PMC-reported preparation of α-ketoacetals provides an alternative route emphasizing ketone protection and organometallic additions. This method avoids harsh chlorination steps, favoring milder conditions for academic laboratories.

Ketoacetal Formation

Methyl dimethoxyacetate (1a ) reacts with isopropylmagnesium chloride in THF at −78°C to form the α-ketoacetal intermediate 2a . The keto group is protected as an acetal, enabling subsequent functionalization without ketone reactivity interference.

Grignard Addition and Deprotection

Addition of methylmagnesium bromide to 2a introduces the 4-methyl group. Acidic workup (HCl/MeOH) removes the acetal protecting group, yielding 2-keto-4-methylpentane.

Reductive Amination and Acetylation

The keto group undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing 3-amino-2-keto-4-methylpentane. Acetylation with acetyl chloride in dichloromethane furnishes the final product.

Key Data

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Ketoacetal Formation | IsopropylMgCl, THF, −78°C | 75 | |

| Grignard Addition | MeMgBr, THF, 0°C | 82 | |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 68 |

Oxime Formation and Reduction

Adapting methodologies from US Patent US4847386A, the 3-amino group is introduced via oxime intermediates. This route is advantageous for its single-step amination and compatibility with acid-sensitive substrates.

Oxime Synthesis

3-Oxo-4-methylpentane reacts with hydroxylamine hydrochloride in methanol at 50°C for 6 hours, forming the corresponding oxime. The reaction mixture is filtered and concentrated, yielding the oxime as a crystalline solid.

Oxime Reduction

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the oxime to the primary amine. Acetylation with acetic anhydride in pyridine provides the N-acetyl derivative.

Key Data

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, MeOH, 50°C | 89 | |

| Hydrogenation | H₂, 10% Pd/C, EtOH | 94 |

Comparative Analysis of Synthetic Routes

The three routes differ significantly in complexity, yield, and practicality:

-

Knovenagel Route : High-yielding but requires toxic chlorinating agents and multi-step purification.

-

α-Ketoacetal Route : Milder conditions but lower overall yield due to protection/deprotection steps.

-

Oxime Route : Efficient amination but necessitates handling gaseous hydrogen.

Purification and Characterization

All routes require chromatographic purification (silica gel, EtOAc/hexane) and characterization via ¹H/¹³C NMR. For example, the final product exhibits distinctive signals:

Q & A

Basic: What synthetic strategies are recommended for N-acetyl-2-keto-3-amino-4-methylpentane, and how can reaction progress be analytically monitored?

Methodological Answer:

Synthesis of acetylated keto-amine derivatives typically involves multi-step reactions, such as:

- Step 1: Formation of the keto-amine backbone via condensation reactions, using reagents like 4-methyl-2-pentanone (a common ketone precursor) under controlled pH .

- Step 2: Acetylation of the amine group using acetyl chloride or acetic anhydride in anhydrous conditions to prevent hydrolysis .

- Monitoring: Use HPLC or GC-MS to track intermediates and final product purity. For example, 4-methyl-2-pentanone derivatives are often analyzed via UV/Vis spectroscopy (λmax ~255 nm for similar compounds) .

Advanced: How do steric hindrance and electronic effects impact the stability of this compound in aqueous environments?

Methodological Answer:

- Steric Effects: The methyl and acetyl groups may hinder hydrolysis. Stability studies should compare degradation rates under acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions using <sup>1</sup>H NMR to detect structural changes .

- Electronic Effects: Electron-withdrawing acetyl groups could destabilize the keto-enol tautomer equilibrium. Monitor tautomer ratios via IR spectroscopy (C=O stretching frequencies ~1700 cm<sup>-1</sup>) .

- Reference Data: Thermodynamic parameters (e.g., ΔHf) for similar compounds like 4-methyl-3-penten-2-one can guide predictive modeling .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>13</sup>C NMR is critical for identifying carbonyl (C=O, ~200 ppm) and quaternary carbons. Compare with databases for 4-methylpentane derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) can differentiate isotopic patterns, especially for chlorine-containing byproducts (if using chloroacetic acid in synthesis) .

- IR Spectroscopy: Confirm acetyl (C=O) and amine (N-H) functional groups. Reference IR data for 2,4-pentanedione (similar diketone) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Use software like Gaussian with basis sets (e.g., B3LYP/6-31G*) .

- Solvent Effects: Simulate reaction pathways in polar (water) vs. non-polar (hexane) solvents. Compare with experimental kinetic data for similar ketones .

- Validation: Cross-check computational results with experimental NMR shifts for intermediates (e.g., enolate formation) .

Basic: What are common impurities in this compound synthesis, and how can they be resolved?

Methodological Answer:

- Byproducts: Unreacted 4-methyl-2-pentanone or acetylated side products (e.g., over-acetylated amines).

- Purification: Use silica gel chromatography with gradients of ethyl acetate/hexane. Monitor fractions via TLC (Rf values calibrated against standards) .

- Quantification: GC-MS with selective ion monitoring (SIM) for characteristic fragments (e.g., m/z 100 for methyl isobutyl ketone derivatives) .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) elucidate the metabolic fate of this compound in vitro?

Methodological Answer:

- Labeling Strategy: Synthesize the compound with <sup>13</sup>C at the acetyl group or <sup>15</sup>N at the amine. Use stable isotope-assisted LC-MS to track metabolites .

- Biological Assays: Incubate labeled compound with liver microsomes; extract metabolites and analyze via HRMS. Reference protocols for opioid analogs (e.g., N-acetyl Norfentanyl) .

- Safety Note: Follow hazardous material guidelines (e.g., Cayman Chemical’s SDS) for handling radiolabeled compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.